molecular formula C24H30N2O4 B268979 N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

Katalognummer B268979
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: QHJKUEZPSVBAHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide is a synthetic compound that belongs to the family of amides. It is commonly referred to as MBX-2982, and it has been studied for its potential use in the treatment of diabetes and obesity. The compound is known to interact with the G-protein coupled receptor GPR119, which is involved in glucose homeostasis and energy metabolism.

Wirkmechanismus

MBX-2982 is a selective agonist of GPR119, which is expressed in pancreatic beta cells, intestinal enteroendocrine cells, and adipose tissue. Activation of GPR119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels. In addition, GPR119 activation leads to the release of peptide YY (PYY) and glucagon-like peptide-2 (GLP-2), which reduce food intake and improve gut health.
Biochemical and Physiological Effects:
MBX-2982 has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes. The compound has also been shown to reduce food intake and body weight in animal models of obesity. In addition, MBX-2982 has been shown to improve gut health by increasing the release of PYY and GLP-2, which promote intestinal growth and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

MBX-2982 is a potent and selective agonist of GPR119, which makes it a valuable tool for studying the role of GPR119 in glucose homeostasis and energy metabolism. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, MBX-2982 has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on MBX-2982. One area of interest is the potential use of the compound in the treatment of diabetes and obesity. Preclinical studies have shown promising results, but further studies are needed to determine whether MBX-2982 is safe and effective in humans. Another area of interest is the role of GPR119 in other physiological processes, such as inflammation and cardiovascular function. Finally, there is a need for the development of more potent and selective GPR119 agonists, which could lead to the development of new therapies for diabetes and obesity.

Synthesemethoden

The synthesis of MBX-2982 involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with cyclohexanone to form N-(4-methoxybenzyl)cyclohexanone. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form N-(4-methoxybenzyl)cyclohexane-1,4-dicarboximide. Finally, the compound is deprotected using hydrogenation to yield N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide.

Wissenschaftliche Forschungsanwendungen

MBX-2982 has been studied for its potential use in the treatment of diabetes and obesity. The compound has been shown to activate GPR119, which is involved in the regulation of glucose homeostasis and energy metabolism. Activation of GPR119 leads to the release of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. In addition, MBX-2982 has been shown to reduce food intake and body weight in animal models of obesity.

Eigenschaften

Produktname

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

Molekularformel

C24H30N2O4

Molekulargewicht

410.5 g/mol

IUPAC-Name

1-N,4-N-bis[(4-methoxyphenyl)methyl]cyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C24H30N2O4/c1-29-21-11-3-17(4-12-21)15-25-23(27)19-7-9-20(10-8-19)24(28)26-16-18-5-13-22(30-2)14-6-18/h3-6,11-14,19-20H,7-10,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI-Schlüssel

QHJKUEZPSVBAHS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.